molecular formula C18H23ClN8S B2849602 N-(4-chlorophenyl)-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide CAS No. 898605-44-2

N-(4-chlorophenyl)-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide

Cat. No. B2849602
CAS RN: 898605-44-2
M. Wt: 418.95
InChI Key: LBIQAULXVSRSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H23ClN8S and its molecular weight is 418.95. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a component of the compound, is a versatile scaffold in drug discovery. It’s used to obtain compounds for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . The compound’s structure could be modified to enhance its interaction with biological targets, potentially leading to the development of new medications.

Biological Activity Modulation

Steric factors in molecules like this compound can significantly influence biological activity. The different spatial orientations of substituents can lead to varied biological profiles of drug candidates, which is crucial in the design of new compounds with specific therapeutic effects .

Selective Androgen Receptor Modulators (SARMs)

Compounds containing pyrrolidine, such as the one , have been synthesized as SARMs. These are optimized to selectively modulate androgen receptors, which could be beneficial in conditions like muscle wasting and osteoporosis .

Antiviral Agents

Indole derivatives, which share structural similarities with the compound, have shown significant antiviral activities. By modifying the compound to mimic these structures, it could potentially be developed into an antiviral agent with high efficacy against various viruses .

Enantioselective Synthesis

Due to the stereogenicity of carbons in the pyrrolidine ring, the compound can be used in enantioselective synthesis. This is important for creating drugs that have a specific desired effect based on their stereochemistry .

Agricultural Chemistry

Indole derivatives are known to influence plant growth and development. By exploring the compound’s potential in agricultural chemistry, it could be used to create new plant growth regulators or pesticides .

properties

IUPAC Name

1-(4-chlorophenyl)-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN8S/c19-13-5-7-14(8-6-13)20-18(28)25-24-15-21-16(26-9-1-2-10-26)23-17(22-15)27-11-3-4-12-27/h5-8H,1-4,9-12H2,(H2,20,25,28)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIQAULXVSRSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NNC(=S)NC3=CC=C(C=C3)Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide

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